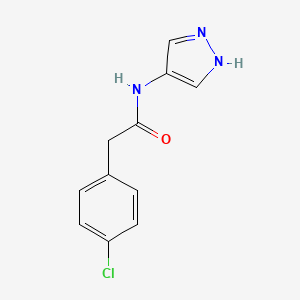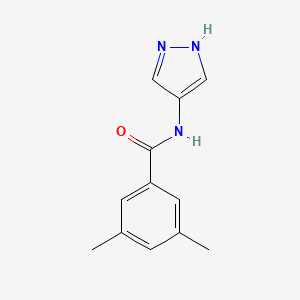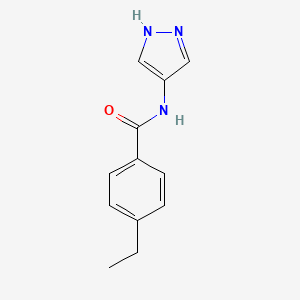
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone, also known as HMTM, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications. In
Wirkmechanismus
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone acts as a dopamine receptor agonist and has a high affinity for D1 and D2 receptors. It also acts as a selective serotonin reuptake inhibitor (SSRI). (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been shown to increase the release of dopamine and serotonin in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity in animal models and to improve cognitive function in rats. (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has also been shown to decrease the levels of inflammatory cytokines in the brain, suggesting its potential use in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone in lab experiments is its high selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is its potential toxicity, which must be carefully monitored and controlled in experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone. One potential direction is the development of new drugs based on (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone for the treatment of neurological disorders. Another direction is the use of (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone as a tool for studying the role of dopamine and serotonin receptors in various biological systems. Finally, the development of new synthesis methods for (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a promising compound that has shown potential in various scientific research applications. Its high selectivity for dopamine and serotonin receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its potential toxicity must be carefully monitored and controlled in experiments. Further research and development of (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone could lead to the development of new drugs and the advancement of our understanding of the role of dopamine and serotonin receptors in biological systems.
Synthesemethoden
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves a reaction between 4-hydroxypiperidine and 1,2,3,4-tetrahydronaphthalen-1-ylmethanone in the presence of a catalyst. The multi-step synthesis method involves the conversion of 4-hydroxypiperidine to 4-bromo-1,3-dihydroisobenzofuran, followed by a reaction with 1,2,3,4-tetrahydronaphthalen-1-ylmethanone in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has shown promising results in various scientific research applications. It has been used as a ligand in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-13-8-10-17(11-9-13)16(19)15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15,18H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBSCJTCYMJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)



